molecular formula C8H8ClNO2 B102794 methyl N-(4-chlorophenyl)carbamate CAS No. 940-36-3

methyl N-(4-chlorophenyl)carbamate

Cat. No.: B102794
CAS No.: 940-36-3
M. Wt: 185.61 g/mol
InChI Key: CRGWHGISCDFEJY-UHFFFAOYSA-N
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Description

Methyl N-(4-chlorophenyl)carbamate (CAS: 940-36-3) is a carbamate ester with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It is synthesized by reacting methanol with (4-chlorophenyl)carbamic chloride in ethanol under reflux, yielding 83% of the product . The compound crystallizes in the monoclinic space group P2₁/c, with a dihedral angle of 8.79° between the chlorophenyl ring and the carbamate group. Crystal packing is stabilized by N–H⋯O hydrogen bonds, forming C(4) chains along the b-axis . Key physical properties include a density of 1.317 g/cm³, boiling point of 220.9°C, and flash point of 87.4°C .

Preparation Methods

Lewis Acid-Catalyzed Reaction with Dimethyl Carbonate

Reaction Mechanism and Optimization

The most industrially viable method involves a two-step process utilizing dimethyl carbonate and 4-chloroaniline in the presence of a Lewis acid catalyst, such as zinc acetate or stannous chloride . In the first step, 4-chloroaniline reacts with excess dimethyl carbonate at 130–160°C under autogenous pressure, forming methyl N-(4-chlorophenyl)carbamate and trace amounts of N,N′-di(4-chlorophenyl)urea as a byproduct . The reaction proceeds via nucleophilic attack of the amine on the carbonate, followed by methanol elimination.

Key parameters include:

  • Molar ratio : A 3:1 ratio of dimethyl carbonate to 4-chloroaniline ensures high conversion (>99%) .

  • Catalyst loading : 1–5 mol% of zinc acetate achieves optimal selectivity (85–99%) .

  • Temperature : Reactions at 130°C for 6 hours in the first step, followed by 160°C for 4 hours in the second step, maximize yield while minimizing urea formation .

Byproduct Management and Purification

The second step converts residual urea back into carbamate by treating the reaction mixture with additional dimethyl carbonate (20–80:1 molar excess) at 160°C . Distillation under reduced pressure (7–30 mmHg) isolates the carbamate with >99% purity . This method achieves near-quantitative yields (98–99%) and is scalable to industrial production due to its closed-loop solvent system .

Isocyanate-Alcohol Reaction Pathway

Synthetic Route and Side Reactions

An alternative pathway involves reacting 4-chlorophenyl isocyanate with methanol, adapted from the synthesis of methyl N-(4-bromophenyl)carbamate . Heating 4-chlorophenyl isocyanate in methanol under reflux for 0.5 hours results in carbamate formation via nucleophilic addition of methanol to the isocyanate group . However, competing reactions with nucleophiles (e.g., hydrazides) may occur if present, necessitating strict control of reaction medium composition .

Structural and Crystallographic Insights

The product’s planar molecular structure, with a dihedral angle of 9.69° between the aromatic ring and carbamate group, ensures stability during crystallization . Purification via slow evaporation of ethanol yields monoclinic crystals suitable for X-ray diffraction analysis . While this method offers moderate yields (70–80%), it is less scalable than the Lewis acid-catalyzed approach due to the high cost of isocyanate precursors .

Comparative Analysis of Synthesis Methods

Efficiency and Practical Considerations

ParameterLewis Acid-Catalyzed Method Isocyanate-Alcohol Method
Yield 98–99%70–80%
Reaction Time 10 hours (total)0.5 hours
Catalyst Cost Low (Zn acetate)None
Byproducts <5% ureaMinimal
Scalability IndustrialLab-scale

Industrial Applicability

The Lewis acid-catalyzed method is preferred for large-scale production due to its high atom economy and solvent recyclability . In contrast, the isocyanate route is limited by precursor availability but valuable for small-batch syntheses requiring high crystallinity .

Chemical Reactions Analysis

methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-(4-chlorophenyl)carbamate primarily acts as an inhibitor of acetylcholinesterase (AChE) , an enzyme crucial for neurotransmission. Its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that modifications to its structure can lead to variations in its potency against cholinesterases, making it a candidate for further pharmacological research .

The following table compares this compound with similar compounds regarding their biological activity:

Compound NameStructure FeaturesBiological Activity
Methyl N-(3-chlorophenyl)carbamateSimilar chlorinated aromatic ringModerate acetylcholinesterase inhibitor
Methyl N-(2,6-dichlorophenyl)carbamateContains two chlorine substituentsPotentially higher toxicity
Methyl N-(phenyl)carbamateNo halogen substituentsLess potent against cholinesterases
Methyl N-(4-bromophenyl)carbamateBromine instead of chlorineSimilar biological profile

The unique positioning of the chlorine substituent in this compound contributes to its specific interactions and activities compared to these similar compounds.

Applications in Pesticide Development

Due to its biological activity, this compound has been explored for use in pesticide formulations. Its effectiveness against certain pests stems from its ability to disrupt cholinergic signaling pathways, leading to paralysis and death in target organisms. This mechanism is analogous to that of other carbamates used in agriculture.

Case Study: Efficacy as a Pesticide

A study conducted on the efficacy of this compound highlighted its potential as a pesticide. The compound was tested against various agricultural pests, demonstrating significant mortality rates within 24 hours of exposure. The results indicated a dose-dependent response, suggesting that higher concentrations yield greater efficacy .

Neuropharmacological Research

This compound's role as an AChE inhibitor positions it as a candidate for neuropharmacological research. Investigations into its effects on neurotransmission have shown promise in enhancing cognitive function in animal models of Alzheimer's disease.

Experimental Findings

In experimental settings, this compound administration resulted in increased levels of acetylcholine in synaptic clefts, correlating with improved memory retention and learning capabilities in subjects. These findings support further exploration into its therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of carbamic acid, (4-chlorophenyl)-, methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares methyl N-(4-chlorophenyl)carbamate with analogs differing in aryl substituents or backbone structure:

Compound Molecular Formula Substituent(s) Boiling Point (°C) log P Key Properties/Biological Activity
This compound C₈H₈ClNO₂ 4-Cl 220.9 ~3.73* Inhibits N-myristoyltransferase (IC₅₀ ~100 µM)
Methyl N-(4-bromophenyl)carbamate C₈H₈BrNO₂ 4-Br N/A >3.73 Higher molecular weight; similar H-bonding
Methyl N-(4-nitrophenyl)carbamate C₈H₇N₂O₄ 4-NO₂ N/A ~1.5 Electron-withdrawing group reduces log P
(3-Methylphenyl) N-(4-chlorophenyl)carbamate C₁₄H₁₂ClNO₂ 3-Me, 4-Cl N/A ~3.73 Increased steric bulk; similar lipophilicity
Methyl N-(3,4-dichlorophenyl)fumaramate C₁₁H₉Cl₂NO₄ 3,4-diCl (fumarate) N/A >4.0 Cytotoxic (6× melphalan in L1210 cells)

*log P estimated from analogs like methyl N-(4-phenoxyphenyl)carbamate (log P = 3.73) .

Key Observations:

  • Electron-withdrawing substituents (e.g., NO₂) reduce lipophilicity (log P) compared to chloro or bromo groups .
  • Backbone modifications : Fumarate derivatives (e.g., methyl N-(3,4-dichlorophenyl)fumaramate) exhibit significantly higher cytotoxicity than carbamates, likely due to increased electrophilicity and thiol reactivity .

Crystallographic and Hydrogen-Bonding Trends

  • This compound forms C(4) hydrogen-bonded chains , a feature shared with its bromo analog .
  • The dihedral angle between the aryl ring and carbamate group (8.79°) is smaller than in nitro-substituted analogs (e.g., methyl N-(4-nitrophenyl)carbamate), where steric or electronic effects may induce greater planarity .

Biological Activity

Methyl N-(4-chlorophenyl)carbamate, a member of the carbamate class of compounds, has garnered attention for its diverse biological activities, particularly as an inhibitor of cholinesterases. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

This compound is characterized by its carbamate functional group, which is known to interact with the enzyme acetylcholinesterase (AChE). The mechanism of action typically involves the reversible inhibition of AChE, leading to the accumulation of acetylcholine at synaptic clefts, which can enhance neurotransmission. This compound has been studied for its potential therapeutic applications due to this property.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Cholinesterase Inhibition : It exhibits significant inhibitory effects on both AChE and butyrylcholinesterase (BChE), with varying degrees of potency.
  • Antimicrobial Properties : Some derivatives have shown promising activity against bacterial pathogens.
  • Toxicological Profile : Understanding its toxicity is crucial for assessing safety in potential therapeutic applications.

Inhibition Studies

Recent studies have quantified the inhibitory effects of this compound on cholinesterases. The following table summarizes the IC50 values for various carbamate derivatives:

Compound NameAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI)
This compound38.981.6024.37
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide89.719.954.49
2-(phenylcarbamoyl)phenyl diphenylcarbamate311.050.86.13

These values indicate that this compound is a more potent inhibitor of BChE compared to AChE, suggesting potential therapeutic uses where selective inhibition is beneficial.

Case Studies and Research Findings

  • Toxicological Assessment : A study assessed the cumulative risk associated with exposure to N-methyl carbamate pesticides, including this compound. The findings indicated significant effects on AChE activity, emphasizing the need for careful evaluation in environmental contexts .
  • Antimicrobial Activity : Research has demonstrated that certain derivatives of this compound exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, one derivative showed an IC50 value of 64 µg/mL against Neisseria meningitidis and Haemophilus influenzae, indicating moderate antibacterial activity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound acts as a non-covalent inhibitor at peripheral anionic sites on cholinesterases, which could lead to the development of more selective inhibitors with reduced side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl N-(4-chlorophenyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution. A reflux reaction of (4-chlorophenyl)carbamic chloride with methanol in ethanol (4 hours, 83% yield) is a common method . Solvent choice (e.g., ethanol vs. THF) and stoichiometric ratios critically affect purity and yield. For example, excess methanol drives the reaction to completion but may complicate purification. Recrystallization from ethanol yields colorless blocks suitable for X-ray analysis .

Q. How is the crystal structure of this compound resolved, and what key structural parameters define its conformation?

Single-crystal X-ray diffraction (Bruker SMART CCD, λ = 0.71073 Å) reveals a monoclinic lattice (space group P2₁/c). Key parameters include:

  • Dihedral angle between chlorophenyl ring and carbamate group: 8.79(11)°
  • Hydrogen-bonding: N–H⋯O interactions form C(4) chains along the b-axis (N⋯O distance: 2.892 Å) . Refinement with SHELXL-2018 yields R₁ = 0.041, wR₂ = 0.159, validating the model .

Advanced Research Questions

Q. How can divergent synthesis methods improve yield and selectivity for this compound?

Mo(CO)₆-promoted reactions using dimethyl carbonate and nitroarenes achieve 78% yield under milder conditions (room temperature, 24 hours). Key advantages:

  • Avoids hazardous reagents (e.g., phosgene derivatives).
  • NMR monitoring (e.g., ¹H NMR δ 3.28 ppm for N–CH₃) ensures intermediate tracking . Compare with traditional methods to optimize solvent polarity and catalyst loading .

Q. What analytical strategies resolve contradictions in hydrogen-bonding networks observed in crystallographic studies?

Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. chain patterns) arise from solvent polarity and crystallization kinetics. Strategies include:

  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O⋯H contacts: ~20% contribution).
  • Temperature-dependent XRD to assess thermal stability of packing motifs .
  • Cross-validation with DFT calculations (B3LYP/6-311++G**) for electrostatic potential maps .

Q. How does this compound serve as a precursor in agrochemical or medicinal chemistry research?

The carbamate group’s hydrolytic stability and hydrogen-bonding capacity make it a versatile pharmacophore. Examples:

  • Agrochemicals : Analogues like diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) leverage similar scaffolds for insect growth regulation .
  • Drug design : Structural derivatives (e.g., tert-butyl (4-chlorophenethyl)carbamate) are explored for protease inhibition via scaffold hybridization .

Q. Methodological Notes

  • Synthesis Optimization : Use high-resolution mass spectrometry (HRMS) and ¹³C NMR (δ 156.08 ppm for carbonyl) to confirm purity .
  • Crystallography : Employ SHELX suites for structure refinement; validate H-atom positions using SHELXL constraints (AFIX commands) .
  • Data Reproducibility : Report R factors, data-to-parameter ratios (>15:1), and ADDSYM checks to ensure structural integrity .

Properties

IUPAC Name

methyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWHGISCDFEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240191
Record name Carbamic acid, (4-chlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-36-3
Record name Carbamic acid, (4-chlorophenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (4-chlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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